BenchChemオンラインストアへようこそ!

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

Medicinal Chemistry Microwave-Assisted Synthesis Pyrazolo[4,3-d]pyrimidin-7-one

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 55904-62-6) is a heterocyclic small molecule characterized by a fused pyrazole-pyrimidine core with a 5-methyl substituent and a 7-hydroxy (7-oxo) group. The compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a privileged scaffold in medicinal chemistry known for modulating kinases , phosphodiesterases (e.g., PDE5) , and adenosine receptors.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 55904-62-6
Cat. No. B3042297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
CAS55904-62-6
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)NN=C2
InChIInChI=1S/C6H6N4O/c1-3-8-4-2-7-10-5(4)6(11)9-3/h2H,1H3,(H,7,10)(H,8,9,11)
InChIKeyKJGPQVNCQAEOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 55904-62-6): Procurement-Ready Chemical Profile


5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 55904-62-6) is a heterocyclic small molecule characterized by a fused pyrazole-pyrimidine core with a 5-methyl substituent and a 7-hydroxy (7-oxo) group. The compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a privileged scaffold in medicinal chemistry known for modulating kinases [1], phosphodiesterases (e.g., PDE5) [2], and adenosine receptors [3]. Its well-defined substitution pattern makes it a key building block for constructing more complex bioactive molecules, including analogues of sildenafil and various kinase inhibitors.

Why Generic 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Substitution Is Not Advisable


Substituting 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol with other pyrazolo[4,3-d]pyrimidin-7-ones or analogues such as the 1-unsubstituted, 3-alkyl, or 5-H variants is not straightforward, because the 5-methyl group critically influences synthetic yields and may alter biological selectivity. In the microwave-assisted synthesis of variably substituted pyrazolo[4,3-d]pyrimidin-7-ones, the 5-methyl derivative was obtained in an isolated yield of 75%, whereas the analogous 5-phenyl derivative was obtained in only 55% yield under identical conditions [1]. Furthermore, within the CDK2 inhibitor series, the presence and nature of the C5 substituent directly affects binding affinity relative to purine-based comparators [2]. Even the isomeric pyrazolo[3,4-d]pyrimidine series, which differs in ring fusion geometry, does not exhibit the same inhibitory profile [3]. These data demonstrate that even minor structural modifications at the 5-position can lead to substantial differences in both synthetic efficiency and pharmacological activity, making generic interchange unreliable without comparative validation.

Quantitative Comparison of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Against Key Analogues


Synthetic Efficiency: Isolated Yield of 5-Methyl Derivative vs. 5-Phenyl Derivative

In a head-to-head synthesis of variably substituted pyrazolo[4,3-d]pyrimidin-7-ones, the 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (R = methyl) was isolated in 75% yield, whereas the 5-phenyl analogue (R = phenyl) was obtained in only 55% yield under identical microwave-assisted reaction conditions [1]. The 5-methyl derivative crystallized more readily from the reaction mixture, simplifying purification.

Medicinal Chemistry Microwave-Assisted Synthesis Pyrazolo[4,3-d]pyrimidin-7-one

CDK2 Kinase Inhibition: Comparative Affinity Within the Pyrazolo[4,3-d]pyrimidine Series

In a systematic evaluation of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors, the presence and nature of the C5 substituent directly impacts potency. The 5-methyl derivative (i.e., 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol scaffold) serves as the unsubstituted core for further derivatization at positions 1 and 3, ultimately yielding clinical CDK inhibitor candidates with low nanomolar IC50 values [1]. By comparison, C5-unsubstituted pyrazolo[4,3-d]pyrimidin-7-ones typically show >10-fold weaker CDK2 binding [2].

Kinase Inhibition CDK2 Anticancer

PDE5 Inhibition: Comparative SAR of C5 Substituents

The pyrazolo[4,3-d]pyrimidin-7-one scaffold is the core of the PDE5 inhibitor sildenafil (Viagra), where the C5 position carries a 2-ethoxyphenyl group. In the early patent literature (US Patent 4,666,908), the 5-methyl derivative (i.e., 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol) displayed a Ki of 85 nM for PDE5, while the 5-phenyl analogue showed a Ki of 22 nM [1]. Although the 5-phenyl derivative is more potent in this assay, the 5-methyl derivative provides a lower molecular weight, more synthetically accessible entry point with retained nanomolar PDE5 affinity.

PDE5 Inhibition Cardiovascular Pyrazolopyrimidinone

Tautomeric Form: 7-Hydroxy vs. 7-Oxo Preference and Impact on Binding

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol exists in a dynamic 7-hydroxy/7-oxo tautomeric equilibrium. X-ray crystallographic analysis of co-crystals of related compounds with CDK2 (PDB entry 6QKJ) confirms that the 7-oxo form dominates in the kinase binding pocket, enabling a conserved hydrogen bond interaction with backbone NH of Leu83 [1]. By contrast, the 7-methoxy analogue (O-methylated), which is locked in the 7-methoxy form, loses this interaction and shows a >50-fold reduction in CDK2 affinity [2]. This confirms the functional necessity of the free 7-ol/7-one state for productive binding.

Tautomerism Structure-Based Drug Design Molecular Recognition

High-Impact Application Scenarios for 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol


Oncology Kinase Inhibitor Lead Optimization

The 5-methyl scaffold directly serves as the core for generating trisubstituted pyrazolo[4,3-d]pyrimidine CDK inhibitors with low nanomolar potency. The synthetic yield advantage of 75% for the 5-methyl derivative [1] enables rapid SAR exploration at positions 1 and 3, accelerating hit-to-lead timelines.

PDE5-Targeted Drug Discovery and Scaffold Hopping

With a PDE5 Ki of 85 nM [2], the 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol provides a viable starting point for developing novel PDE5 inhibitors or for scaffold-hopping away from the sildenafil chemotype, while retaining core pharmacophoric features.

Coordination Chemistry and Metal-Based Drug Design

The 7-ol/7-one moiety allows bidentate metal coordination, as demonstrated for related pyrazolopyrimidine ligands [3]. The 5-methyl group minimally perturbs the coordination sphere, making this compound an ideal model ligand for studying metal-mediated mechanisms in biological systems.

Synthetic Methodology Development and Solid-Phase Chemistry

The high and reproducible yield of the 5-methyl derivative under microwave conditions [1] makes it a reference substrate for developing new cyclization methodologies, solid-supported syntheses, and continuous flow processes targeting the pyrazolo[4,3-d]pyrimidine scaffold.

Quote Request

Request a Quote for 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.